molecular formula C14H25NO4 B7351221 2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide

2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide

Cat. No. B7351221
M. Wt: 271.35 g/mol
InChI Key: CUQSSHQQCFPVNW-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide, also known as PZM21, is a novel analgesic compound that has been developed in recent years. It is a potent and selective μ-opioid receptor (MOR) agonist that has shown promising results in preclinical studies.

Mechanism of Action

2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide binds selectively to the μ-opioid receptor (MOR) and activates the G protein signaling pathway, resulting in the inhibition of neurotransmitter release and the reduction of pain perception. It has been shown to have a higher affinity for MOR than other opioids, such as morphine, and to produce less respiratory depression and constipation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain, including thermal and mechanical pain. It has also been shown to have a lower risk of respiratory depression and constipation compared to other opioids. Additionally, this compound has been shown to have a longer duration of action than other opioids, which could potentially reduce the need for frequent dosing.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide is its selectivity for the μ-opioid receptor, which allows for more targeted research on the effects of MOR activation. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for research purposes.

Future Directions

There are several potential future directions for research on 2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain. Another potential direction is the investigation of the effects of this compound on other opioid receptors and their potential interactions. Additionally, further research is needed to determine the optimal dosing and administration of this compound for pain management.

Synthesis Methods

The synthesis of 2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide involves a multistep process that includes the reaction of 1-bromo-3-chloropropane with 1-hydroxycyclohexylamine to produce 2-(1-hydroxycyclohexyl)propanenitrile. This intermediate is then reacted with 3,4-epoxyoxane to produce 2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]propanamide, which is subsequently converted to this compound by reacting it with acetic anhydride.

Scientific Research Applications

2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide has been primarily studied for its potential use as an analgesic compound. It has shown to be effective in reducing pain in preclinical models of acute and chronic pain. Additionally, this compound has demonstrated a reduced risk of respiratory depression compared to other μ-opioid receptor agonists, making it a potentially safer alternative for pain management.

properties

IUPAC Name

2-(1-hydroxycyclohexyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-18-12-5-8-19-10-11(12)15-13(16)9-14(17)6-3-2-4-7-14/h11-12,17H,2-10H2,1H3,(H,15,16)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSSHQQCFPVNW-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)CC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)CC2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.